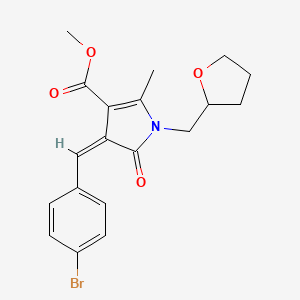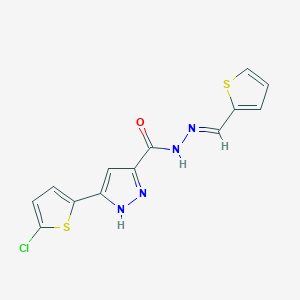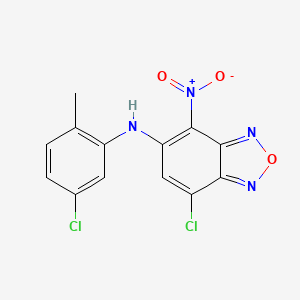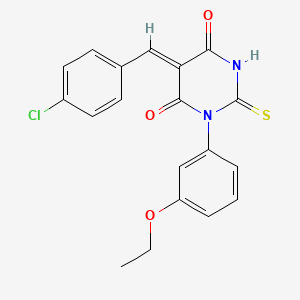![molecular formula C19H18N6O B11638800 3-(1H-benzotriazol-1-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide](/img/structure/B11638800.png)
3-(1H-benzotriazol-1-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that features a benzotriazole moiety linked to an indole derivative through a propanohydrazide bridge
Méthodes De Préparation
The synthesis of 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]PROPANEHYDRAZIDE typically involves multiple steps. One common synthetic route starts with the preparation of the benzotriazole and indole intermediates. These intermediates are then linked through a hydrazide formation reaction. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzotriazole or indole moieties. Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, toluene) and specific catalysts or bases (e.g., triethylamine, pyridine). The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as UV absorbers or corrosion inhibitors.
Mécanisme D'action
The mechanism by which 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]PROPANEHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity or disruption of protein-protein interactions, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other benzotriazole derivatives and indole-based molecules. Compared to these compounds, 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]PROPANEHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 1H-1,2,3-Benzotriazole
- 2-(1H-1,2,3-Benzotriazol-1-yl)quinoline-3-carbaldehyde
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids
Propriétés
Formule moléculaire |
C19H18N6O |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
3-(benzotriazol-1-yl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C19H18N6O/c1-13-15(14-6-2-3-7-16(14)21-13)12-20-23-19(26)10-11-25-18-9-5-4-8-17(18)22-24-25/h2-9,12,21H,10-11H2,1H3,(H,23,26)/b20-12+ |
Clé InChI |
GVXQNMAGBHHOHK-UDWIEESQSA-N |
SMILES isomérique |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)CCN3C4=CC=CC=C4N=N3 |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)CCN3C4=CC=CC=C4N=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]hexanamide](/img/structure/B11638724.png)
![(6Z)-2-butyl-6-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638729.png)
![(5Z)-5-({3-Chloro-4-[(4-iodophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11638730.png)

![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11638736.png)
![2-[(furan-2-ylmethyl)amino]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11638741.png)
![1-{[(E)-(4-bromophenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11638747.png)
![Pyrimido[5,4-b]benzofurane, 2-(4-chlorophenyl)-4-(1-piperidyl)-](/img/structure/B11638752.png)

![5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidine-4,6-diamine](/img/structure/B11638760.png)
![1-(5-Bromo-2-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B11638768.png)

